6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester
Overview
Description
6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial component in many industrial applications .
Preparation Methods
The synthesis of 6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester can be achieved through several synthetic routes. One common method involves the chlorination of 3-picoline followed by fluorination using a vapor-phase reactor . This method includes a catalyst fluidized-bed phase where the fluorination proceeds immediately after the chlorination step . Another approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of a trifluoromethyl group using a trifluoromethyl active species . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability .
Chemical Reactions Analysis
6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include functionalized pyridine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it serves as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors . Its unique properties make it valuable in the agrochemical industry for the development of pesticides and herbicides . Additionally, it is used in materials science for the creation of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively . Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester can be compared with other trifluoromethylpyridine derivatives. Similar compounds include 3-trifluoromethylpyridine and 2-trifluoromethyl-5-methylpyridine . These compounds share the trifluoromethyl group, which imparts similar physicochemical properties. the position of the trifluoromethyl group and other substituents can significantly affect their biological activity and applications . The unique combination of the trifluoromethyl group and the ethyl ester in this compound makes it particularly valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
ethyl 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-3-16-9(15)8-5-4-7(6(2)14-8)10(11,12)13/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRZFBBHNZYINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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